molecular formula C9H14ClN3S B12968331 (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride CAS No. 1245649-62-0

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride

Cat. No.: B12968331
CAS No.: 1245649-62-0
M. Wt: 231.75 g/mol
InChI Key: WIGOMJNPHUTQIO-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through a series of reactions starting from cyclopentanone. This may involve reductive amination or other amine-forming reactions.

    Introduction of the Pyrimidin-2-ylthio Group: The pyrimidin-2-ylthio group can be introduced through nucleophilic substitution reactions. This step may involve the reaction of a pyrimidine derivative with a suitable thiol reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidin-2-ylthio group to a pyrimidin-2-yl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine Derivatives: Other compounds in this class may include various substituted cyclopentanamines.

    Pyrimidinylthio Compounds: Compounds with similar pyrimidinylthio groups may exhibit comparable chemical properties.

Uniqueness

The uniqueness of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride lies in its specific combination of the cyclopentanamine core and the pyrimidin-2-ylthio group, which may confer unique chemical and biological properties.

Properties

CAS No.

1245649-62-0

Molecular Formula

C9H14ClN3S

Molecular Weight

231.75 g/mol

IUPAC Name

(1R,2R)-2-pyrimidin-2-ylsulfanylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C9H13N3S.ClH/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9;/h2,5-8H,1,3-4,10H2;1H/t7-,8-;/m1./s1

InChI Key

WIGOMJNPHUTQIO-SCLLHFNJSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC2=NC=CC=N2)N.Cl

Canonical SMILES

C1CC(C(C1)SC2=NC=CC=N2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.